molecular formula C11H14ClN3O2 B13464955 methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride

methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride

Cat. No.: B13464955
M. Wt: 255.70 g/mol
InChI Key: ICMMKUISGWYYHO-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with ethyl glyoxalate under specific conditions to form the indazole ring . The reaction conditions often include the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-3-carboxylate: Another indazole derivative with similar structural features.

    2H-indazole-4-carboxylate: A related compound with variations in the position of functional groups.

Uniqueness

Methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride is unique due to its specific functional groups and their positions on the indazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

methyl 1-(2-aminoethyl)indazole-5-carboxylate;hydrochloride

InChI

InChI=1S/C11H13N3O2.ClH/c1-16-11(15)8-2-3-10-9(6-8)7-13-14(10)5-4-12;/h2-3,6-7H,4-5,12H2,1H3;1H

InChI Key

ICMMKUISGWYYHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(N=C2)CCN.Cl

Origin of Product

United States

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